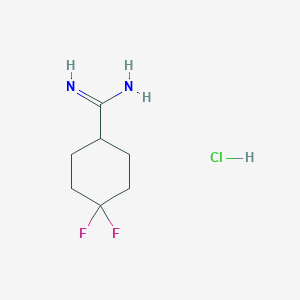
4,4-Difluorocyclohexane-1-carboximidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluorocyclohexane-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H13ClF2N2 and a molecular weight of 198.64 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
准备方法
The synthesis of 4,4-Difluorocyclohexane-1-carboximidamide hydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with appropriate reagents to introduce the carboximidamide group. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
4,4-Difluorocyclohexane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where the fluorine atoms or other groups are replaced by different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
4,4-Difluorocyclohexane-1-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers utilize it to study the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of various materials and chemicals.
作用机制
The exact mechanism of action of 4,4-Difluorocyclohexane-1-carboximidamide hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate its precise mechanism of action.
相似化合物的比较
4,4-Difluorocyclohexane-1-carboximidamide hydrochloride can be compared with similar compounds such as:
4,4-Difluorocyclohexanone: This compound shares a similar structure but lacks the carboximidamide group.
4,4-Difluorocyclohexylamine hydrochloride: Another related compound with different functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties .
生物活性
4,4-Difluorocyclohexane-1-carboximidamide hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C8H10ClF2N3
- Molecular Weight : 215.63 g/mol
- CAS Number : 2172450-78-9
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties.
- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes, particularly cysteine proteases, which are important in various diseases including cancer and inflammation .
- Pharmacological Effects : Research indicates potential anti-inflammatory and anticancer activities, making it a candidate for drug development .
The mechanism of action involves interaction with specific molecular targets:
- The compound may inhibit enzyme activity by binding to the active sites, thereby blocking substrate access.
- Its structural features allow for hydrogen bonding and π-π interactions with biological macromolecules, enhancing binding affinity .
Antimicrobial Studies
A study published in Medicinal Chemistry explored the antimicrobial effects of various derivatives of cyclohexane carboximidamides. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
Enzyme Inhibition Studies
Research highlighted in a patent focused on the compound's role as a cysteine protease inhibitor. The study demonstrated that it effectively reduced enzyme activity in vitro, suggesting potential therapeutic applications in treating diseases associated with cysteine protease dysregulation .
Data Table: Biological Activities Summary
属性
IUPAC Name |
4,4-difluorocyclohexane-1-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2N2.ClH/c8-7(9)3-1-5(2-4-7)6(10)11;/h5H,1-4H2,(H3,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRFYWGSKTWSOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=N)N)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172450-78-9 |
Source


|
| Record name | 4,4-difluorocyclohexane-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














